molecular formula C9H8N2O B15227939 N-(5-Ethynylpyridin-3-yl)acetamide

N-(5-Ethynylpyridin-3-yl)acetamide

Cat. No.: B15227939
M. Wt: 160.17 g/mol
InChI Key: HDABVEDPHZIOJY-UHFFFAOYSA-N
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Description

N-(5-Ethynylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound is characterized by the presence of an ethynyl group attached to the pyridine ring, which is further connected to an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethynylpyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-ethynylpyridine with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethynylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, saturated derivatives, and halogenated pyridine compounds .

Scientific Research Applications

N-(5-Ethynylpyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Ethynylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pyridine ring can also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Ethynylpyridin-2-yl)acetamide
  • N-(4-Ethynylpyridin-3-yl)acetamide
  • N-(5-Ethynylpyridin-4-yl)acetamide

Uniqueness

N-(5-Ethynylpyridin-3-yl)acetamide is unique due to the specific position of the ethynyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(5-ethynylpyridin-3-yl)acetamide

InChI

InChI=1S/C9H8N2O/c1-3-8-4-9(6-10-5-8)11-7(2)12/h1,4-6H,2H3,(H,11,12)

InChI Key

HDABVEDPHZIOJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C#C

Origin of Product

United States

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